molecular formula C10H8Cl2N2 B13685963 2-(3,4-dichlorophenyl)-5-methyl-1H-imidazole

2-(3,4-dichlorophenyl)-5-methyl-1H-imidazole

Cat. No.: B13685963
M. Wt: 227.09 g/mol
InChI Key: UYXZASPPBTYARF-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-5-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to the imidazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-5-methyl-1H-imidazole typically involves the reaction of 3,4-dichloroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally include heating the reaction mixture to a temperature of around 100-120°C for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-5-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-1H-imidazole
  • 2-(3,4-Dichlorophenyl)-4,5-dimethyl-1H-imidazole
  • 2-(3,4-Dichlorophenyl)-1-methyl-1H-imidazole

Uniqueness

2-(3,4-Dichlorophenyl)-5-methyl-1H-imidazole is unique due to the presence of the methyl group at the 5-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C10H8Cl2N2

Molecular Weight

227.09 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C10H8Cl2N2/c1-6-5-13-10(14-6)7-2-3-8(11)9(12)4-7/h2-5H,1H3,(H,13,14)

InChI Key

UYXZASPPBTYARF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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